
(3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : A study by Mallesha and Mohana (2014) investigated the synthesis and in vitro antimicrobial activity of derivatives related to this compound. Compounds exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains, with compound 4b showing particularly promising results (Mallesha & Mohana, 2014).
Synthetic Methods
- Synthesis Techniques : Zheng Rui (2010) described the synthesis of a closely related compound, highlighting the use of piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. The process achieved a reasonable overall yield of 62.4% (Zheng Rui, 2010).
Structural and Theoretical Studies
- Structural and Etching Studies : Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a similar compound. They found that the piperidine ring adopts a chair conformation, and the structure is stable in a temperature range of 20-170°C (Karthik et al., 2021).
Crystal Structure Analysis
- Crystal Structure Analysis : Revathi et al. (2015) analyzed the crystal structure of an adduct related to this compound, revealing specific dihedral angles and hydrogen bond formations that contribute to its stability (Revathi et al., 2015).
Pharmacological Evaluation
- Pharmacological Evaluation : A study by Tsuno et al. (2017) evaluated similar compounds for their potential as TRPV4 antagonists, showing analgesic effects in certain models. This research contributes to the understanding of the compound's pharmacological properties (Tsuno et al., 2017).
Anticancer and Antituberculosis Studies
- Anticancer and Antituberculosis : Research by Mallikarjuna et al. (2014) synthesized derivatives and evaluated them for anticancer and antituberculosis activities, with some compounds showing significant activity in these areas (Mallikarjuna et al., 2014).
properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c1-11-2-5-16(21-20-11)24-13-6-8-22(9-7-13)17(23)12-3-4-14(18)15(19)10-12/h2-5,10,13H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYGEMUPLVCTLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

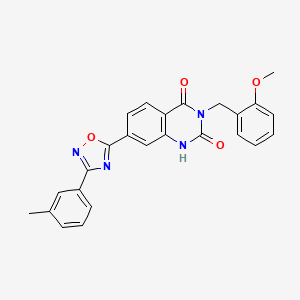
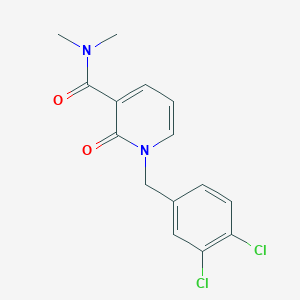
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2402734.png)
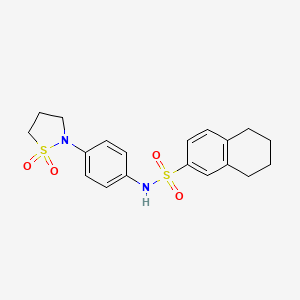
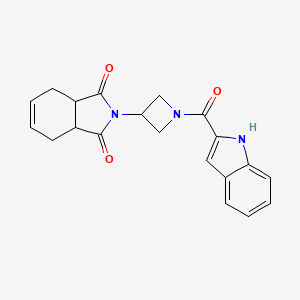
![1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine](/img/structure/B2402737.png)
![1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402740.png)
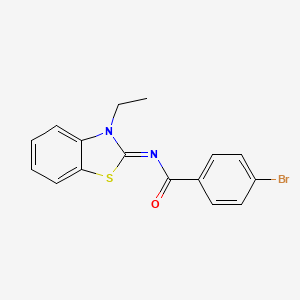

![5-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2402747.png)
![2-[4-(4-Chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2402749.png)
![2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2402750.png)
![N-([2,3'-bifuran]-5-ylmethyl)cyclopentanecarboxamide](/img/structure/B2402752.png)
